5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride

MAO-B inhibition Mechanism-based inactivation Oxazolidinone pharmacophore

5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride (CAS 2094929-63-0) is a synthetic oxazolidinone derivative featuring a phenyl substituent at the 3-position and a methylaminomethyl group at the 5-position, furnished as the hydrochloride salt (C₁₁H₁₅ClN₂O₂, MW 242.7). This compound serves as a versatile intermediate for constructing mechanism-based monoamine oxidase B (MAO-B) inactivators, a pharmacologically validated class of central nervous system agents, owing to its direct structural homology with the 5-(aminomethyl)-3-aryl-2-oxazolidinone pharmacophore first described by Gates and Silverman.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.7
CAS No. 2094929-63-0
Cat. No. B2544785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride
CAS2094929-63-0
Molecular FormulaC11H15ClN2O2
Molecular Weight242.7
Structural Identifiers
SMILESCNCC1CN(C(=O)O1)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H14N2O2.ClH/c1-12-7-10-8-13(11(14)15-10)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H
InChIKeyMFJVBAVYWCIFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride (CAS 2094929-63-0): An Oxazolidinone Building Block for CNS-Targeted Medicinal Chemistry


5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride (CAS 2094929-63-0) is a synthetic oxazolidinone derivative featuring a phenyl substituent at the 3-position and a methylaminomethyl group at the 5-position, furnished as the hydrochloride salt (C₁₁H₁₅ClN₂O₂, MW 242.7) [1]. This compound serves as a versatile intermediate for constructing mechanism-based monoamine oxidase B (MAO-B) inactivators, a pharmacologically validated class of central nervous system agents, owing to its direct structural homology with the 5-(aminomethyl)-3-aryl-2-oxazolidinone pharmacophore first described by Gates and Silverman [2]. The hydrochloride salt form enhances solubility and provides a well-defined, stoichiometric solid for reproducible experimental use.

Why Generic Oxazolidinone Intermediates Cannot Substitute for 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride


Oxazolidinone scaffolds are not interchangeable building blocks: the regioisomeric placement of the methylaminomethyl substituent—at the 5-position versus the 4-position—determines whether the compound functions as a direct precursor to mechanism-based MAO-B inactivators or as an inactive structural isomer [1]. The 5-methylaminomethyl group is the essential warhead required for enzyme-catalyzed activation and irreversible inhibition of MAO-B, a feature absent in 3-phenyl-2-oxazolidinone or its 4-substituted analogs [2]. Furthermore, the hydrochloride salt form guarantees batch-to-batch stoichiometric consistency and aqueous solubility profiles that free-base forms cannot match, a practical requirement for reproducible in vitro pharmacology and scale-up synthesis.

Comparative Evidence: Quantifying the Strategic Advantages of 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride


5-Position Methylaminomethyl: The Pharmacophoric Warhead Absent in Parent Scaffolds

The 5-methylaminomethyl substituent is the defining structural feature that enables mechanism-based inactivation of MAO-B. In the seminal JACS study by Gates and Silverman, the 5-(aminomethyl)-3-aryl-2-oxazolidinone series—of which this compound is a core analog—exhibited time-dependent, irreversible MAO-B inhibition, whereas the unsubstituted parent 3-phenyl-2-oxazolidinone showed no inhibitory activity [1]. The target compound directly mirrors the critical 5-methylaminomethyl motif of MD 780236 (Almoxatone), a selective MAO-B inactivator with confirmed in vivo efficacy as an antidepressant and antiparkinsonian agent [2].

MAO-B inhibition Mechanism-based inactivation Oxazolidinone pharmacophore

Hydrochloride Salt versus Free Base: Stoichiometric Definition and Solubility Advantage

The hydrochloride salt (C₁₁H₁₅ClN₂O₂, MW 242.7) provides a precisely defined stoichiometric form with confirmed molecular identity (MFCD30730594) . Supplier technical descriptions consistently note that the hydrochloride salt enhances solubility and stability for practical applications relative to the free base (CAS 1533937-14-2, C₁₁H₁₄N₂O₂, MW 206.24) . The free base, being a secondary amine, is susceptible to variable hydration, carbonate formation upon atmospheric CO₂ exposure, and inconsistent weighing due to hygroscopicity—all factors that introduce irreproducibility into quantitative biological assays and scale-up reactions.

Salt form characterization Aqueous solubility Reproducibility

Regioisomeric Specificity: 5-Substitution versus 4-Substitution in Oxazolidinone MAO-B Pharmacophores

Oxazolidinone building blocks bearing the methylaminomethyl group at the 4-position, such as (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride (CAS 2679949-62-1), present a fundamentally different pharmacophoric geometry . The 4-substituted regioisomer places the aminomethyl warhead at a spatial orientation inconsistent with the established MAO-B inactivation mechanism, which requires the 5-position substitution to align correctly with the flavin cofactor for one-electron oxidation and subsequent ring fragmentation [1]. The target compound's 5-methylaminomethyl substitution directly recapitulates the spatial arrangement found in all confirmed mechanism-based MAO-B inactivators in this series, including MD 780236 and its methanesulfonate salt.

Regioisomeric selectivity MAO-B pharmacophore Medicinal chemistry

Divergent SAR Utility: Unsubstituted 3-Phenyl Ring Enables Systematic para-Functionalization

The target compound bears an unsubstituted phenyl ring at the 3-position, distinguishing it from pre-functionalized analogs such as Almoxatone (MD 780236), which incorporates a 4-[(3-chlorobenzyl)oxy]phenyl substituent [1]. The unsubstituted phenyl ring serves as a universal synthetic handle for divergent para-functionalization via electrophilic aromatic substitution, Suzuki coupling, or Ullmann-type reactions, enabling the parallel synthesis of focused MAO-B inhibitor libraries [2]. In contrast, Almoxatone's elaborate 3-aryl substitution precludes facile late-stage diversification without de novo total synthesis, limiting its utility as a SAR exploration platform.

Structure-activity relationship Divergent synthesis Parallel library construction

Commercial Availability and Purity Benchmarking Across Vendors

The compound is commercially available from multiple verified suppliers at a standard purity specification of ≥95% . Vendor pricing data aggregated by Kuujia shows competitive market availability: A2B Chem LLC offers 50 mg at $251 (95% purity), 250 mg at $497, and 500 mg at $763; 1PlusChem lists 50 mg at $306; Chemenu (CM445502) supplies 1 g at specified 95%+ purity [1]. Multi-vendor sourcing reduces single-supplier dependency and enables competitive quotation for bulk procurement. In contrast, closely related analogs such as (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride (CAS 2679949-62-1) are listed by fewer suppliers with less transparent pricing, potentially leading to longer lead times.

Procurement Purity specification Supply chain reliability

Optimal Use Cases for 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride in Research and Development


Parallel Synthesis of Focused MAO-B Inactivator Libraries via Late-Stage para-Functionalization

Medicinal chemistry teams can use this compound as a universal starting material for divergent para-substitution of the 3-phenyl ring. The 5-methylaminomethyl warhead is pre-installed, eliminating the need for late-stage aminomethyl introduction. Para-functionalization via nitration, halogenation, or cross-coupling generates 10–50 analogs in 1–2 synthetic steps per compound, enabling rapid SAR exploration around the aryl binding pocket of MAO-B [1]. This approach mirrors the strategy that produced MD 780236 from the 4-hydroxy intermediate, but with greater flexibility.

Mechanistic Probe for MAO-B Inactivation Studies Requiring Defined Stoichiometry

The hydrochloride salt's precise stoichiometric definition makes it suitable for quantitative biochemical studies of MAO-B inactivation kinetics. Researchers can prepare solutions of exact molarity for time-dependent inactivation assays, radiochemical trapping experiments (14CO₂ release), and enzyme reconstitution studies without the weighing uncertainty associated with hygroscopic free-base amines [2]. This is essential when determining partition ratios and kinact/KI parameters where 2-fold errors in inhibitor concentration can confound mechanistic interpretation.

Analytical Reference Standard for Oxazolidinone Metabolite Identification

Given its well-defined structure and commercial availability at 95%+ purity, this compound can serve as a reference standard for HPLC-MS method development and metabolite identification in MAO-B inhibitor drug discovery programs. Its oxazolidinone core and methylaminomethyl side chain produce characteristic fragmentation patterns useful for developing selected reaction monitoring (SRM) assays for related compounds in biological matrices [1].

Process Chemistry: Scalable Intermediate for GMP Precursor Synthesis

The multi-vendor availability of this compound in quantities from 50 mg to 1 g, with competitive pricing, supports its use as a process chemistry intermediate for scaling MAO-B inhibitor candidates toward preclinical development. The MDL-registered structure (MFCD30730594) and defined salt form facilitate regulatory documentation, and the unsubstituted phenyl ring allows introduction of the desired para-substituent under controlled GMP conditions in the final synthetic step [2].

Quote Request

Request a Quote for 5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.